Synthesis and Characterization of 3-Fluoro-evodiamine Glucose: A Technical Guide
Synthesis and Characterization of 3-Fluoro-evodiamine Glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis and characterization of 3-Fluoro-evodiamine glucose, a novel derivative of the natural product evodiamine. Evodiamine, an alkaloid isolated from Evodia rutaecarpa, has garnered significant interest for its wide range of pharmacological activities, including potent antitumor effects. The introduction of a fluorine atom at the C-3 position of the evodiamine core is anticipated to enhance its metabolic stability and cell permeability, potentially leading to improved therapeutic efficacy. Furthermore, conjugation with a glucose moiety is a promising strategy to increase water solubility and facilitate targeted delivery to cancer cells, which often overexpress glucose transporters (GLUTs).
This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data for 3-Fluoro-evodiamine glucose. Additionally, it explores the potential mechanism of action through the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.
I. Synthesis of 3-Fluoro-evodiamine Glucose
The proposed synthesis of 3-Fluoro-evodiamine glucose is a multi-step process that begins with the commercially available natural product, evodiamine. The key transformations involve the protection of the N-13 position, regioselective bromination at the C-3 position, nucleophilic fluorination, and finally, glycosylation with a protected glucose derivative, followed by deprotection.
Experimental Protocols
Step 1: Synthesis of N-Boc-evodiamine (2)
To a solution of evodiamine (1) (1.0 g, 3.30 mmol) in dry tetrahydrofuran (THF) (30 mL), di-tert-butyldicarbonate (Boc₂O) (1.08 g, 4.95 mmol) and 4-dimethylaminopyridine (DMAP) (40 mg, 0.33 mmol) are added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield N-Boc-evodiamine (2) as a white solid.
Step 2: Synthesis of 3-Bromo-N-Boc-evodiamine (3)
N-Boc-evodiamine (2) (1.30 g, 3.22 mmol) is dissolved in dry dichloromethane (DCM) (25 mL) under an argon atmosphere. N-bromosuccinimide (NBS) (0.63 g, 3.54 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with saturated sodium thiosulfate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (petroleum ether/ethyl acetate) to afford 3-Bromo-N-Boc-evodiamine (3).
Step 3: Synthesis of 3-Bromo-evodiamine (4)
3-Bromo-N-Boc-evodiamine (3) (1.32 g, 2.74 mmol) is dissolved in THF (15 mL) and cooled in an ice bath. Sodium methoxide (30 wt% in methanol) (840 µL, 15.07 mmol) is added dropwise, and the reaction is stirred for 1 hour at room temperature. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 3-Bromo-evodiamine (4), which can be used in the next step without further purification.
Step 4: Synthesis of 3-Fluoro-evodiamine (5)
Note: This is a proposed method based on established procedures for nucleophilic fluorination of aryl bromides.
In a dry reaction vessel under an inert atmosphere, 3-Bromo-evodiamine (4) (1.0 g, 2.62 mmol), cesium fluoride (CsF) (1.2 g, 7.86 mmol), and a palladium catalyst such as Pd(dba)₂ (0.15 g, 0.26 mmol) with a suitable phosphine ligand (e.g., SPhos) are suspended in a dry, aprotic solvent like dioxane or toluene. The mixture is heated to 100-120 °C and stirred for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography (DCM/methanol) to yield 3-Fluoro-evodiamine (5).
Step 5: Synthesis of 3-Fluoro-evodiamine glucose (7)
Note: This is a proposed method based on the Koenigs-Knorr glycosylation.
To a solution of 3-Fluoro-evodiamine (5) (0.5 g, 1.55 mmol) in dry DCM (20 mL) are added silver carbonate (Ag₂CO₃) (0.85 g, 3.1 mmol) and activated molecular sieves. The mixture is stirred at room temperature for 30 minutes. A solution of acetobromoglucose (6) (0.96 g, 2.33 mmol) in dry DCM (10 mL) is then added dropwise. The reaction is stirred in the dark at room temperature for 24-48 hours. The mixture is filtered through Celite, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the protected 3-Fluoro-evodiamine glucose conjugate.
This intermediate is then dissolved in methanol, and a catalytic amount of sodium methoxide is added to effect deacetylation. After stirring at room temperature for 4-6 hours, the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, 3-Fluoro-evodiamine glucose (7), is purified by recrystallization or column chromatography.
Caption: Proposed synthesis workflow for 3-Fluoro-evodiamine glucose.
II. Characterization
The structural elucidation of the synthesized 3-Fluoro-evodiamine glucose would be accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound.
Disclaimer: The following characterization data is predicted based on the known spectral data of evodiamine, glucose, and general principles of spectroscopy. Experimental verification is required.
Predicted Quantitative Data
Table 1: Predicted NMR Spectroscopic Data for 3-Fluoro-evodiamine glucose (in DMSO-d₆)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Evodiamine Core | |||
| H-1 | ~7.5 | ~120 | - |
| H-2 | ~7.1 | ~118 | - |
| H-4 | ~7.0 | ~111 | - |
| H-9 | ~8.0 | ~140 | - |
| H-10 | ~7.2 | ~122 | - |
| H-11 | ~7.4 | ~125 | - |
| H-12 | ~7.8 | ~128 | - |
| N-CH₃ | ~3.8 | ~35 | - |
| Glucose Moiety | |||
| H-1' (anomeric) | ~4.5-5.0 | ~100-105 | - |
| H-2' - H-6' | ~3.0-4.0 | ~60-80 | - |
| Fluorine | |||
| C-3-F | - | - | ~ -110 to -130 |
Table 2: Predicted Mass Spectrometry Data for 3-Fluoro-evodiamine glucose
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | ~484.19 |
III. Biological Activity and Signaling Pathway
Evodiamine and its derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways, with the PI3K/AKT pathway being a prominent target. This pathway is a key regulator of cell proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many cancers.
The proposed 3-Fluoro-evodiamine glucose is hypothesized to inhibit the PI3K/AKT signaling cascade. Upon entering the cancer cell, potentially facilitated by glucose transporters, the compound may directly or indirectly inhibit the phosphorylation and activation of key components of this pathway, such as PI3K, AKT, and mTOR. This inhibition would lead to the downstream suppression of pro-survival signals and the activation of apoptotic machinery, ultimately resulting in cancer cell death.
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> AKT [label="Phosphorylation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; AKT -> Survival; AKT -> Apoptosis [label="Inhibition", color="#EA4335"]; AKT -> Transcription_Factors [label="Activation"]; Transcription_Factors -> Proliferation; Transcription_Factors -> Survival;
Evodiamine_Derivative -> PI3K [label="Inhibition", color="#EA4335", style=dashed]; Evodiamine_Derivative -> AKT [label="Inhibition", color="#EA4335", style=dashed]; }
Caption: Proposed mechanism of action via the PI3K/AKT signaling pathway.
IV. Conclusion
The synthesis of 3-Fluoro-evodiamine glucose represents a rational approach to improve the pharmacological properties of the natural product evodiamine for anticancer applications. The proposed synthetic route is based on established chemical transformations and provides a clear roadmap for its preparation. The predicted characterization data will serve as a valuable reference for its structural confirmation. Further investigation into its biological activity and mechanism of action, particularly its effects on the PI3K/AKT signaling pathway, is warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of this promising new compound.
